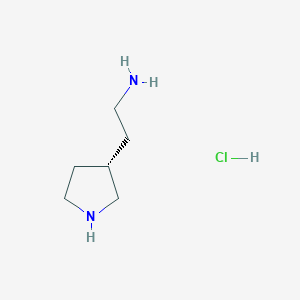

(S)-2-(pyrrolidin-3-yl)ethanamine hydrochloride

Description

Propriétés

Formule moléculaire |

C6H15ClN2 |

|---|---|

Poids moléculaire |

150.65 g/mol |

Nom IUPAC |

2-[(3S)-pyrrolidin-3-yl]ethanamine;hydrochloride |

InChI |

InChI=1S/C6H14N2.ClH/c7-3-1-6-2-4-8-5-6;/h6,8H,1-5,7H2;1H/t6-;/m0./s1 |

Clé InChI |

ALKRMHGPGUJXSP-RGMNGODLSA-N |

SMILES isomérique |

C1CNC[C@H]1CCN.Cl |

SMILES canonique |

C1CNCC1CCN.Cl |

Origine du produit |

United States |

Méthodes De Préparation

Stereoselective Synthesis via Pyrrolidin-3-ol Intermediates and Halogenation

A patented method (WO2009125426A2) describes a multi-step synthesis route starting from (3R)-pyrrolidin-3-ol derivatives, which are converted into (3S)-3-substituted pyrrolidines through halogenation with inversion of configuration. The key steps are:

Step 1: Condensation of (3R)-pyrrolidin-3-ol with 2,3-dihydro-5-(2-substituted-ethyl)benzofuran

This reaction is conducted in nitrile solvents (e.g., acetonitrile, propionitrile) with alkali metal carbonate bases (potassium carbonate preferred) and a phase transfer catalyst such as tetra-n-butyl ammonium bromide. The halogen substituent on the ethyl group is typically bromo for better reactivity. The reaction is performed under reflux for 6-7 hours to afford the pyrrolidin-3-ol intermediate.Step 2: Halogenation of Pyrrolidin-3-ol to Pyrrolidine

The pyrrolidin-3-ol is reacted with halogenating agents like thionyl chloride in the presence of catalytic N,N-dimethylformamide and solvents such as methylene chloride. This step induces inversion of stereochemistry, converting the (3R)-pyrrolidin-3-ol to the (3S)-3-chloropyrrolidine derivative.Step 3: Hydrolysis and Decarboxylation

Controlled hydrolysis of ester groups is performed using alkali metal hydroxides (preferably lithium hydroxide) in alcoholic solvents (methanol or ethanol). Phase transfer catalysts may be used to improve reaction efficiency. Decarboxylation can be achieved by heating with anhydrous 2-cyclohexen-1-one in cyclohexanol at 140-150°C for 12-18 hours.Step 4: Final Conversion to (S)-2-(pyrrolidin-3-yl)ethanamine Hydrochloride

The final amine hydrochloride salt can be isolated by acidification with hydrochloric acid after purification.

Table 1: Summary of Key Reaction Conditions from Patent WO2009125426A2

| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Condensation | (3R)-pyrrolidin-3-ol, 2-bromoethylbenzofuran, K2CO3, TBAB | Acetonitrile, Propionitrile | Reflux (~80°C) | 6-7 hours | Phase transfer catalyst used |

| Halogenation | Thionyl chloride, catalytic DMF | Methylene chloride | Room temp to reflux | Several hours | Inversion of configuration |

| Hydrolysis & Decarboxylation | LiOH, cyclohexanol, 2-cyclohexen-1-one | Methanol, Ethanol | 140-150°C | 12-18 hours | Controlled hydrolysis |

| Acidification | HCl (1N aqueous) | Aqueous | Room temp | Until pH acidic | Formation of hydrochloride salt |

Alternative Synthetic Routes via Donor–Acceptor Cyclopropanes and Pyrrolidin-2-ones

Recent research (MDPI Molecules 2022) has developed a synthetic route to pyrrolidin-2-ones, which are structurally related to pyrrolidines, via Lewis acid-catalyzed ring opening of donor–acceptor cyclopropanes with primary amines. This method involves:

- Opening of the cyclopropane ring by nucleophilic attack of primary amines (e.g., aniline, benzylamines) to form γ-amino esters.

- In situ lactamization (ring closure) to form pyrrolidin-2-one intermediates.

- Subsequent dealkoxycarbonylation (removal of ester groups) by alkaline saponification followed by thermolysis to yield pyrrolidines.

This approach provides a one-pot operation with good overall yields (~70%) and broad substrate scope.

Table 2: Key Features of Donor–Acceptor Cyclopropane Route

| Step | Reagents/Conditions | Solvent(s) | Temperature | Notes |

|---|---|---|---|---|

| Cyclopropane ring opening | Donor–acceptor cyclopropane, primary amine, Ni(ClO4)2·6H2O | Dichloroethane | Reflux | No separate lactamization step |

| Lactamization & Dealkoxycarbonylation | Acetic acid reflux, then alkaline saponification and thermolysis | Toluene, alkaline solution | Reflux, then heating | One-pot operation |

This method is valuable for synthesizing pyrrolidine derivatives but may require additional steps to convert pyrrolidin-2-ones to the target ethanamine hydrochloride.

General Synthetic Procedures for Pyrrolidine Derivatives

Additional synthetic protocols involve:

- Amide coupling reactions using carboxylic acid derivatives with pyrrolidine amines in the presence of coupling agents like HATU and bases such as DIPEA in DMF solvent.

- Ester hydrolysis using LiOH in mixed solvents (THF/MeOH/H2O) at room temperature for 2 hours, followed by acidification and extraction to isolate carboxylic acids.

- Purification by extraction and drying over magnesium sulfate, followed by concentration under reduced pressure.

These general procedures can be adapted for the synthesis of this compound by selecting appropriate starting materials and protecting groups.

Summary of Research Discoveries

- The stereochemical inversion during halogenation of pyrrolidin-3-ol intermediates is a key step to obtain the (S)-enantiomer of 2-(pyrrolidin-3-yl)ethanamine.

- Phase transfer catalysts and choice of base significantly influence the efficiency and selectivity of condensation and hydrolysis steps.

- Alternative synthetic routes via donor–acceptor cyclopropanes provide a modular approach to pyrrolidine frameworks but may require further transformations to reach the target compound.

- Hydrolysis and decarboxylation steps are critical for removing protecting groups and achieving the free amine hydrochloride salt.

- Reaction conditions such as solvent choice, temperature, and reaction time are optimized to balance yield and stereochemical purity.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-2-(pyrrolidin-3-yl)ethanamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: It can be reduced to form primary amines.

Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include amides, nitriles, primary amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Applications De Recherche Scientifique

(S)-2-(pyrrolidin-3-yl)ethanamine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in studies related to neurotransmitter systems and receptor binding.

Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.

Mécanisme D'action

The mechanism of action of (S)-2-(pyrrolidin-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors and modulates their activity, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, depending on the specific receptor and pathway involved.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Pyrrolidine Substituents

(S)-2-(3-Fluoropyrrolidin-1-yl)ethanamine Hydrochloride

- Structure : Differs by a fluorine atom at the 3-position of the pyrrolidine ring.

- Molecular Formula : C₆H₁₃FN₂·HCl (MW: 133.1 for free base) .

- Key Differences: Fluorination enhances electronegativity and may improve metabolic stability or binding affinity in biological systems. The fluorine atom could also influence solubility and pKa values compared to the non-fluorinated parent compound.

(S)-Methyl 2-(Pyrrolidin-3-yl)acetate Hydrochloride (CAS 1024038-33-2)

- Structure : Replaces the ethylamine chain with a methyl ester group.

- Molecular Formula: C₇H₁₄ClNO₂ (based on Hill notation) .

- Key Differences : The ester group introduces hydrolytic liability under physiological conditions, reducing stability compared to the amine hydrochloride. This modification shifts the compound’s application from receptor-targeting to prodrug or synthetic intermediate roles.

Ethanamine Derivatives with Alternative Substituents

2-(Diethylamino)ethyl Chloride Hydrochloride

- Structure: Features a diethylamino group and chloride substituent on the ethanamine chain.

- Molecular Formula: C₆H₁₅Cl₂N (based on synonyms in ).

- The chloride substituent may confer reactivity in alkylation reactions, unlike the inert pyrrolidine system in the target compound .

Diphenhydramine Hydrochloride (CAS 147-24-0)

- Structure: Contains a diphenylmethoxy group attached to a dimethylaminoethyl chain.

- Molecular Formula: C₁₇H₂₁NO·HCl (MW: 291.82) .

- Key Differences: The aromatic diphenylmethoxy group enhances CNS penetration, making it a potent antihistamine. In contrast, the pyrrolidine-based compound lacks aromaticity, limiting its use in neurological applications but favoring selectivity for non-CNS targets.

Neurotransmitter Analogues

Dopamine HCl (2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride, CAS 62-31-7)

- Structure : Contains a catechol (3,4-dihydroxyphenyl) group.

- Molecular Formula: C₈H₁₁NO₂·HCl .

- Key Differences : The catechol moiety enables dopamine to bind adrenergic and dopaminergic receptors, whereas the pyrrolidine compound’s heterocyclic ring restricts such interactions. The hydroxyl groups in dopamine increase hydrophilicity and susceptibility to oxidation compared to the stable pyrrolidine system.

Complex Pyrrolidine Derivatives

PF-04455242 Hydrochloride

- Structure : Incorporates a pyrrolidinylsulfonyl-biphenyl system.

- Molecular Formula : C₂₁H₂₈N₂O₂S·HCl .

- Key Differences : The biphenyl-sulfonyl group drastically increases molecular weight and hydrophobicity, favoring applications in kinase inhibition or allosteric modulation. This contrasts with the simpler, smaller structure of (S)-2-(pyrrolidin-3-yl)ethanamine hydrochloride, which is more suited for rapid synthesis or modular drug design.

Research Implications

- Pharmacological : Fluorinated and aromatic analogues (e.g., PF-04455242) show promise in targeted therapies but require optimization for solubility and toxicity.

- Synthetic Utility : Simpler pyrrolidine derivatives like (S)-2-(pyrrolidin-3-yl)ethanamine HCl serve as versatile intermediates due to their modular structure and ease of functionalization .

Activité Biologique

(S)-2-(pyrrolidin-3-yl)ethanamine hydrochloride, also known as a specific enantiomer of a pyrrolidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is primarily studied for its interactions with various biological systems, including its effects on enzymes and receptors, which can lead to significant therapeutic implications.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. These interactions can modulate various biochemical pathways, influencing cellular functions. Research indicates that the compound may exhibit selective inhibition of certain kinases and receptors, which are critical in numerous physiological processes.

Key Molecular Targets

- ROCK1 and ROCK2 Inhibition : Studies have identified this compound as a potential inhibitor of Rho-associated protein kinases (ROCKs), which are implicated in various diseases such as cancer and cardiovascular disorders. The compound has shown promising results in structure-based drug design aimed at enhancing selectivity and potency against these targets .

- Trypanosoma brucei Methionyl-tRNA Synthetase : The compound has been investigated for its inhibitory effects on Trypanosoma brucei methionyl-tRNA synthetase, a target for developing treatments for human African trypanosomiasis (HAT). The structure-activity relationship studies suggest that modifications to the pyrrolidine ring can significantly affect the inhibitory potency .

Anticancer Properties

Recent research has explored the anticancer potential of this compound. For instance, studies have demonstrated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in oncology .

Antimicrobial Activity

The compound's structural analogs have also been evaluated for antibacterial activity against ESKAPE pathogens, which are notorious for their resistance to multiple drugs. Preliminary findings indicate that certain derivatives possess significant growth inhibition capabilities against Gram-positive and Gram-negative bacteria .

Summary of Research Findings

Q & A

Q. What are the recommended synthetic routes for (S)-2-(pyrrolidin-3-yl)ethanamine hydrochloride, and how is stereochemical purity ensured?

A multi-step synthesis typically involves protecting the pyrrolidine nitrogen, introducing the ethanamine moiety via alkylation or reductive amination, and subsequent deprotection. Chiral resolution techniques (e.g., chiral HPLC or enzymatic resolution) are critical to isolate the (S)-enantiomer. Final purification via recrystallization in ethanol or methanol ensures high purity (>98%) . Polarimetry and chiral stationary-phase HPLC validate stereochemical integrity .

Q. Which spectroscopic methods are most effective for structural confirmation of this compound?

- 1H/13C NMR : Key signals include the pyrrolidine ring protons (δ 1.6–2.8 ppm) and the ethanamine chain (δ 3.1–3.5 ppm). 2D NMR (COSY, HSQC) confirms connectivity.

- IR Spectroscopy : N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1200 cm⁻¹) confirm amine functionality.

- Mass Spectrometry (HRMS) : The molecular ion [M+H]+ at m/z 149.12 (free base) and chloride adducts confirm molecular weight .

Q. What are the optimal solubility and storage conditions for this hydrochloride salt?

The compound is highly soluble in water (>50 mg/mL) and polar solvents (e.g., methanol, DMSO). For long-term stability, store at -20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can contradictory chiral purity data between HPLC and polarimetry be resolved?

Discrepancies may arise from column selectivity issues or matrix interference. Cross-validate using:

- Chiral Derivatization : React with a chiral derivatizing agent (e.g., Marfey’s reagent) and analyze via reverse-phase HPLC.

- X-ray Crystallography : Definitive confirmation of absolute configuration.

- Circular Dichroism (CD) : Correlate optical activity with enantiomeric excess .

Q. What strategies minimize diastereomer formation during synthesis?

- Catalyst Optimization : Use enantioselective catalysts (e.g., Jacobsen’s catalyst for asymmetric hydrogenation).

- Solvent Control : Polar aprotic solvents (e.g., DMF) enhance stereochemical control.

- Low-Temperature Reactions : Reduce kinetic side reactions (e.g., -20°C for alkylation steps) .

Q. How can metabolic stability of this compound be assessed in vitro?

- Liver Microsome Assay : Incubate with rat/human liver microsomes, monitor parent compound depletion via LC-MS/MS.

- CYP450 Inhibition Screening : Use fluorogenic substrates to identify interactions with CYP3A4/2D6.

- Half-life (t½) Calculation : Apply nonlinear regression to metabolite formation data .

Data Analysis and Troubleshooting

Q. How to interpret unexpected peaks in HPLC chromatograms during purity analysis?

- Column Bleeding : Test with a blank run to exclude column artifacts.

- Degradation Products : Perform forced degradation studies (heat, light, pH extremes) to identify labile functional groups.

- Co-eluting Impurities : Use orthogonal methods (e.g., ion-pair chromatography) for resolution .

Q. What computational tools predict the pharmacokinetic profile of this compound?

- ADMET Predictors : Software like Schrödinger’s QikProp or SwissADME estimates logP, blood-brain barrier permeability, and bioavailability.

- Molecular Dynamics Simulations : Model interactions with biological targets (e.g., amine transporters) to optimize binding affinity .

Methodological Best Practices

Q. How to validate a custom HPLC method for quantifying this compound in biological matrices?

- Linearity : Test over 3–4 orders of magnitude (R² > 0.995).

- Recovery Studies : Spike plasma/serum samples at low, medium, and high concentrations.

- Matrix Effects : Compare peak areas in solvent vs. biological extracts to assess ion suppression .

Q. What safety protocols are critical when handling this compound in bulk?

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods for weighing and synthesis steps.

- Waste Disposal : Neutralize with sodium bicarbonate before disposal in certified biohazard containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.